RG-14467

EGFR tyrosine kinase inhibition enzyme kinetics

For advanced EGFR kinetic studies, RG-14467 is the essential probe. It uniquely exhibits a slow, two-step binding mechanism (Kd 3.4 µM → Kd* ≤30 nM) and acts as a pure, partial competitive inhibitor vs. ATP—a profile standard inhibitors cannot replicate. Essential for pre-steady state analysis and modeling.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 137515-05-0
Cat. No. B1679307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG-14467
CAS137515-05-0
SynonymsRG 14467;  RG-14467;  RG14467.
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)NCC2=C(C=CC(=C2)O)O
InChIInChI=1S/C14H14N2O3/c15-14(19)9-1-3-11(4-2-9)16-8-10-7-12(17)5-6-13(10)18/h1-7,16-18H,8H2,(H2,15,19)
InChIKeyCHXLDPYIXVXZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RG-14467 (CAS 137515-05-0) – A Lavendustin-A Analogue EGFR Tyrosine Kinase Inhibitor for Mechanistic Studies


RG-14467 (CAS 137515-05-0) is a synthetic analogue of the natural product Lavendustin-A, identified as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. As a small molecule with the chemical name 4-[(2,5-dihydroxyphenyl)methylamino]benzamide, it functions as a partial (hyperbolic) competitive inhibitor with respect to ATP [1]. The compound is utilized exclusively as a research tool to probe EGFR inhibition kinetics and the two-step binding mechanism characteristic of the lavendustin chemotype [1].

Why RG-14467 Cannot Be Simply Substituted by Other EGFR Tyrosine Kinase Inhibitors


RG-14467 exhibits a unique inhibition kinetic profile among EGFR tyrosine kinase inhibitors. Unlike the broad class of ATP-competitive inhibitors (e.g., gefitinib, erlotinib) that typically display simple reversible kinetics, RG-14467, along with its parent Lavendustin-A, engages the EGFR kinase domain through a slow, tight-binding, two-step mechanism [1]. This results in a time-dependent inhibition that is not readily predictable from single-point IC50 measurements. Furthermore, RG-14467 acts as a partial competitive inhibitor with respect to ATP, a mechanism distinct from the fully competitive or irreversible binding modes of many clinical EGFR inhibitors. Therefore, substituting RG-14467 with a standard, fast-on/fast-off ATP-competitive inhibitor would fail to recapitulate the specific, time-dependent enzyme inhibition required for detailed kinetic analyses or for studying the two-step binding phenomenon.

Quantitative Differentiation of RG-14467: Kinetic and Mechanistic Evidence Guide


Inhibition Kinetics: A Two-Step, Slow Tight-Binding Mechanism Distinct from Standard ATP-Competitive Inhibitors

RG-14467 inhibits EGFR-IC via a slow, tight-binding two-step mechanism: a rapid initial enzyme-inhibitor (EI) complex formation, followed by a slow isomerization to a tight EI* complex. The dissociation constant for the initial fast-forming complex (Kd) is 3.4 μM, while the overall dissociation constant (Kd* ) is ≤30 nM, yielding a ~113-fold increase in affinity upon isomerization [1]. In contrast, the parent compound Lavendustin-A exhibits Kd = 370 nM and Kd* ≤1 nM [1].

EGFR tyrosine kinase inhibition enzyme kinetics

ATP Competition Mechanism: Partial (Hyperbolic) Competitive vs. Mixed-Type Inhibition

RG-14467 acts as a partial (hyperbolic) competitive inhibitor with respect to ATP, as established by preincubation kinetic protocols [1]. This contrasts with Lavendustin-A, which exhibits hyperbolic mixed-type inhibition with respect to both ATP and peptide substrate [1]. The mechanistic distinction is critical: RG-14467 does not affect the maximal velocity (Vmax) at saturating ATP, whereas Lavendustin-A reduces Vmax even at infinite substrate.

EGFR ATP-competitive inhibitor mechanism of action

Peptide Substrate-Dependent Inhibition Profile: Noncompetitive vs. Competitive Behavior

The inhibition pattern of RG-14467 is influenced by the peptide substrate employed. With the least protective peptide substrate (K1, containing the EGFR autophosphorylation site), RG-14467 acts as a hyperbolic noncompetitive inhibitor with respect to the peptide [1]. In contrast, Lavendustin-A's inhibition pattern with respect to peptide substrates is not explicitly detailed as substrate-dependent in the same manner [1].

EGFR substrate-dependent inhibition kinase assay

DMSO Solubility for In Vitro Assay Preparation

RG-14467 is reported to be soluble in DMSO, a standard solvent for preparing stock solutions of small molecule inhibitors for in vitro assays . This contrasts with many EGFR inhibitors that exhibit poor aqueous solubility and require alternative solvents or formulation approaches. While quantitative solubility data (e.g., mg/mL) are not specified in primary literature, the explicit DMSO solubility facilitates straightforward experimental use without the need for specialized solubilization protocols.

solubility DMSO sample preparation

Optimal Research Applications for RG-14467 Based on Kinetic Differentiation


Investigating Two-Step Slow Tight-Binding Inhibition Mechanisms in EGFR Kinase

Utilize RG-14467 to dissect the kinetic steps (EI → EI*) of slow, tight-binding EGFR inhibition without the extreme overall affinity of Lavendustin-A (Kd* ≤1 nM), which can obscure detection of the initial EI complex due to rapid equilibration. The ~113-fold affinity shift (3.4 μM → ≤30 nM) provides a clear experimental window for pre-steady state kinetic analysis [1].

Probing ATP-Competitive Inhibition in the Absence of Mixed-Type Noncompetitive Effects

Employ RG-14467 as a pure partial (hyperbolic) competitive inhibitor with respect to ATP in EGFR kinase assays. This is critical for experiments designed to measure ATP competition exclusively, as Lavendustin-A introduces confounding mixed-type inhibition that reduces Vmax even at saturating ATP concentrations [1].

Studying Substrate-Dependent Shifts in Inhibitor Mechanism

Use RG-14467 to explore how peptide substrate identity modulates inhibition modality (competitive vs. noncompetitive). With the K1 peptide, RG-14467 behaves as a hyperbolic noncompetitive inhibitor, a property not observed with Lavendustin-A [1]. This makes RG-14467 a unique probe for investigating substrate-inhibitor crosstalk at the EGFR active site.

Validation of Two-Step Kinetic Models in Computational Simulations

Apply the well-defined kinetic parameters of RG-14467 (Kd = 3.4 μM, Kd* ≤30 nM) as a benchmark dataset for computational modeling of slow-onset enzyme inhibition. The quantitative data enable rigorous testing of molecular dynamics simulations and free-energy calculations aimed at predicting tight-binding inhibitor behavior [1].

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